2-(oxan-4-yl)ethane-1-thiol
Description
2-(Oxan-4-yl)ethane-1-thiol is a sulfur-containing organic compound characterized by a thiol (-SH) functional group attached to an ethane backbone, which is further substituted with a tetrahydropyran (oxane) ring at the 4-position. This structure combines the nucleophilic reactivity of the thiol group with the steric and electronic effects of the cyclic ether substituent.
Properties
CAS No. |
1420822-26-9 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Oxan-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide. For example, the reaction of 4-chlorotetrahydropyran with sodium hydrosulfide can yield this compound .
Another method involves the use of thiourea as a nucleophile. Thiourea reacts with an alkyl halide to form an alkyl isothiourea salt, which is then hydrolyzed to produce the desired thiol .
Industrial Production Methods
Industrial production of thiols often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a common method. This process typically requires specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Sodium hydrosulfide, thiourea.
Major Products
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thiol derivatives.
Scientific Research Applications
2-(Oxan-4-yl)ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in maintaining the redox balance within cells and stabilizing protein structures. The thiol group can also interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Key Observations:
- In contrast, the dimethylamino group in 2-(dimethylamino)ethane-1-thiol increases basicity and nucleophilicity, favoring reactions with electrophilic targets (e.g., terpenyl acrylates in antibacterial agents) . The butenyloxy substituent in 2-(but-3-en-1-yloxy)ethane-1-thiol contains a reactive alkene, enabling thiol-ene click chemistry, whereas the saturated oxane ring lacks this reactivity . The pyrrole ring in 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol provides aromatic stabilization, which may modulate thiol redox behavior in elastomer composites .
Physicochemical and Application Comparisons
Physical Properties:
- This compound : Higher molecular weight (146.07 g/mol) compared to linear analogs like 2-(but-3-en-1-yloxy)ethane-1-thiol (132.2 g/mol), likely influencing higher boiling/melting points due to the cyclic structure .
- 2-(Dimethylamino)ethane-1-thiol hydrochloride: The ionic nature of its hydrochloride salt improves solubility in polar solvents, critical for its use in synthesizing cationic amphiphilic meroterpenoids with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
